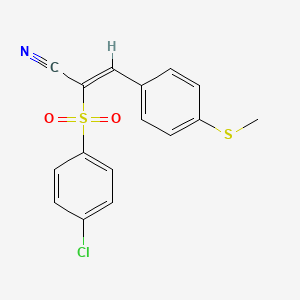

3-溴-N-(5-(4-甲氧基苯基)-1,3,4-恶二唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

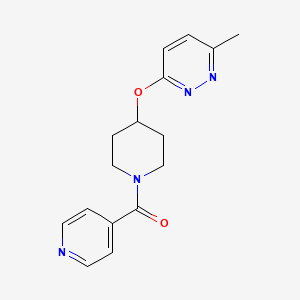

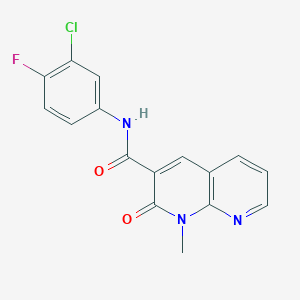

The compound "3-bromo-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide" is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has garnered interest due to its potential applications in various fields, including materials science and pharmaceuticals. The presence of a bromo substituent and a methoxyphenyl group suggests that this compound could exhibit interesting physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives typically involves multiple steps, starting from appropriate precursors such as hydrazides, carboxylic acids, or sydnones. For instance, the synthesis of 5-bromo-1,3-bis[(2-phenyl)-5-(4'-methoxy-phenyl)]-1,3,4-oxadiazole was achieved using 5-amino-1,3-benzenedicarboxylic acid and 4-methoxy benzoyl hydrazine through a series of reactions including diazotization, acylation, and dehydration . Similarly, the synthesis of N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides was performed using a one-pot ring conversion reaction from sydnone to 1,3,4-oxadiazolin-2-one . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. The X-ray structure characterization of similar compounds has revealed that they can crystallize in monoclinic space groups and their crystal packing is often stabilized by hydrogen bonds and π-interactions . The molecular structure is crucial as it can influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of 1,3,4-oxadiazole derivatives can vary depending on the substituents attached to the ring. For example, the presence of an amino group can lead to the formation of Schiff bases through condensation reactions . The bromo substituent in the compound of interest suggests potential for further functionalization through nucleophilic substitution reactions. The stability of these compounds under acidic and basic conditions has also been noted, which is important for their potential use in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The spectral properties, such as UV absorption and fluorescence wavelengths, are particularly important for applications in electroluminescent materials . For instance, a related compound exhibited a maximum UV absorption wavelength of 307 nm and a peak fluorescent wavelength of 376 nm . These properties are also essential for the identification and characterization of these compounds.

科学研究应用

光动力疗法应用

- 一项研究探讨了新型锌酞菁衍生物的合成和表征,证明了它们作为光动力治疗中癌症治疗的 II 型光敏剂的潜力。这些化合物具有很高的单线态氧量子产率,表明恶二唑衍生物在开发有效的癌症治疗方法中具有相关性 (Pişkin, Canpolat, & Öztürk, 2020)。

抗糖尿病筛选

- 已经合成并评估了含有 1,3,4-恶二唑部分的新型二氢嘧啶衍生物的体外抗糖尿病活性,展示了恶二唑衍生物在药物化学中开发抗糖尿病药物的用途 (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021)。

抗癌评估

- 对苯并咪唑和恶二唑杂化物的研究表明了它们在抗癌应用中的潜力。已经合成并评估了此类化合物对各种癌细胞系的功效,强调了恶二唑环在开发新型抗癌剂中的重要性 (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014)。

抗菌活性研究

- 设计、合成并评估了苯并呋喃-恶二唑杂化物的抗菌活性,突出了恶二唑衍生物作为抗菌剂的潜在用途 (Sanjeeva, Rao, Prasad, & Ramana, 2021)。

结构和计算研究

- 新型 1-[5-(4-甲氧基苯基)-[1,3,4]恶二唑-2-基]-哌嗪衍生物的晶体结构、赫施菲尔德表面分析和 DFT 计算提供了对含恶二唑化合物的理化性质和在材料科学和药物设计中的潜在应用的见解 (Kumara, Harish, Shivalingegowda, Tandon, Mohana, & Lokanath, 2017)。

安全和危害

The safety data sheet for a similar compound, 3-bromo-N-(4-phenylbutyl)benzamide, suggests that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the compound comes into contact with skin, it should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water, but vomiting should not be induced .

属性

IUPAC Name |

3-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN3O3/c1-22-13-7-5-10(6-8-13)15-19-20-16(23-15)18-14(21)11-3-2-4-12(17)9-11/h2-9H,1H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHNCCSXSICTHOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({1-[(3-chlorophenyl)methanesulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole](/img/structure/B2513922.png)

![2-Fluoro-4-[(3-methylbenzyl)oxy]-1,1'-biphenyl](/img/structure/B2513924.png)

![3-[Boc-(methyl)amino]-3-oxetanecarboxylic acid](/img/structure/B2513926.png)

![3-Bromo-2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2513931.png)

![N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2513935.png)

![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2513944.png)